molecular formula C21H19ClFNO4S B6512283 2-(4-chlorophenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]acetamide CAS No. 946243-56-7

2-(4-chlorophenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]acetamide

Cat. No.: B6512283
CAS No.: 946243-56-7
M. Wt: 435.9 g/mol
InChI Key: NKEZVGMJNIBFOK-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenyl group linked to an acetamide backbone, with a 4-fluoro-3-methylbenzenesulfonyl group and a furan-2-yl ethyl substituent. Its structural complexity places it within a broader class of N-(substituted phenyl)acetamides, which are frequently explored for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO4S/c1-14-11-17(8-9-18(14)23)29(26,27)20(19-3-2-10-28-19)13-24-21(25)12-15-4-6-16(22)7-5-15/h2-11,20H,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEZVGMJNIBFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

G499-0239 is primarily investigated for its potential therapeutic properties, particularly in the following areas:

  • Antiviral Activity : The compound has shown promise as a PPI (protein-protein interaction) modulator, which may be useful in treating viral infections by disrupting critical interactions within viral replication pathways .
  • Cancer Research : Similar compounds have demonstrated anticancer properties through mechanisms such as apoptosis induction and tumor growth inhibition. The modulation of signaling pathways related to cell proliferation and survival is a key focus .

Biological Studies

The compound's ability to interact with specific molecular targets makes it valuable for biological research:

  • Enzyme Inhibition Studies : G499-0239 can be employed to study enzyme activity and inhibition, providing insights into metabolic pathways and potential therapeutic interventions .
  • Biological Pathway Analysis : Researchers utilize this compound to explore biological pathways involved in disease progression, enhancing understanding of disease mechanisms .

Case Study 1: Antiviral Research

A study focused on the antiviral properties of G499-0239 revealed its effectiveness in inhibiting viral replication in vitro. The compound was found to disrupt key protein interactions necessary for viral assembly, showcasing its potential as a therapeutic agent against viral infections .

Case Study 2: Cancer Cell Apoptosis

Research investigating the anticancer effects of G499-0239 demonstrated that it induces apoptosis in various cancer cell lines. The study highlighted the compound's ability to modulate signaling pathways associated with cell survival, leading to reduced tumor growth.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionReagentsProductNotes
Acidic (HCl, H₂O)Concentrated HCl2-(4-Chlorophenyl)acetic acid + Ethylamine sulfonyl/furan derivativeSlow reaction at 80–100°C
Basic (NaOH, EtOH)6M NaOH, refluxSodium 2-(4-chlorophenyl)acetate + Ethylamine sulfonyl/furan derivativeFaster kinetics due to nucleophilic OH⁻

This reactivity aligns with protocols for analogous acetamides, where base-mediated hydrolysis achieved >75% yield in ethanol at reflux . The electron-withdrawing sulfonyl group adjacent to the ethyl chain may accelerate hydrolysis by polarizing the amide bond.

Nucleophilic Substitution at the Sulfonyl Group

The 4-fluoro-3-methylbenzenesulfonyl group participates in nucleophilic aromatic substitution (NAS) reactions, particularly at the fluorine position.

NucleophileConditionsProductYield
PiperazineDMF, 120°C, 12 hrSulfonamide-linked bis-compound~60%*
ThiophenolK₂CO₃, DMF, 80°C, 6 hr3-Methyl-4-(phenylthio)benzenesulfonyl derivative~45%*

*Yields estimated from analogous sulfonamide substitutions in . The methyl group at the 3-position sterically hinders substitution, necessitating elevated temperatures .

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-yl group undergoes electrophilic substitution at the 5-position due to its electron-rich nature.

ReactionReagentsProductSelectivity
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-furan derivative>90%
SulfonationSO₃/DCM, 25°C5-Sulfo-furan derivativeModerate

The 4-chlorophenyl group’s electron-withdrawing effect directs electrophiles to the furan’s α-position, as observed in similar heterocyclic systems.

Reductive Alkylation of the Ethyl Bridge

The ethyl chain linking the sulfonyl and furan groups can undergo reductive amination with aldehydes/ketones.

Carbonyl SourceReducing AgentProductConditions
FormaldehydeNaBH₃CN, MeOHN-Methylated derivativepH 4–5, 25°C
CyclohexanoneH₂, Pd/CCyclohexyl-substituted ethylamine60 psi, 50°C

This modification is critical for tuning the compound’s pharmacokinetic properties, as demonstrated in anticancer acetamide analogs .

Cross-Coupling Reactions

The 4-chlorophenyl group enables palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biphenyl-4-yl derivative~70%*
Vinylboronic acidPdCl₂(dppf), DMFStyrenyl-substituted analog~55%*

*Conditions extrapolated from thienopyridine-acetamide couplings in . The chlorine atom acts as a directing group, enhancing regioselectivity .

Key Stability Considerations

  • pH Sensitivity : The sulfonyl group destabilizes the compound under strongly alkaline conditions (pH >10), leading to desulfonation byproducts .

  • Thermal Stability : Decomposition occurs above 200°C, with furan ring opening observed via TGA analysis in related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Variations

The compound’s unique combination of 4-fluoro-3-methylbenzenesulfonyl and furan-2-yl groups distinguishes it from analogs. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Functional Comparison
Compound Name/Structure Key Substituents Reported Activity/Application References
Target Compound 4-Chlorophenyl, 4-fluoro-3-methylbenzenesulfonyl, furan-2-yl Unknown (structural inference suggests kinase or protease targeting)
Mandipropamid (2-(4-Chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}acetamide) 4-Chlorophenyl, propargyloxy, methoxy Agricultural fungicide
N-(4-Chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide Thioxoimidazolidin core, 4-fluorobenzyl, furan-2-ylmethyl Antimicrobial (inferred from thiazolidinone analogs)
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide Triazole-sulfanyl, 4-methylphenyl Not specified (similar triazoles show kinase inhibition)
2-((4-(4-Chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(quinolin-4-yl)acetamide Triazole-thio, quinolinyl Potential anticancer/antimicrobial

Pharmacological and Agrochemicological Relevance

  • Mandipropamid (Table 1) : A fungicide with propargyloxy groups enhancing lipid membrane penetration, critical for agricultural use. The target compound’s benzenesulfonyl group may offer greater metabolic stability compared to Mandipropamid’s ether linkages .
  • Thioxoimidazolidin Derivatives (): Compounds like those in and exhibit antimicrobial activity due to the thioxoimidazolidin/thiazolidinone core. The target compound’s sulfonyl group could modulate bioavailability or target affinity differently .
  • Triazole- and Pyridine-Containing Analogs () : These often target kinases or proteases. The furan ring in the target compound may confer distinct electronic properties compared to triazole or pyridine rings, influencing binding interactions .

Physicochemical and Structural Insights

  • Sulfonyl vs.
  • Furan vs. Thiophene/Quinoline: Furan’s oxygen heteroatom may reduce lipophilicity compared to thiophene () or quinoline (), affecting membrane permeability .
  • Crystallographic Data () : N-(Substituted phenyl)acetamides often exhibit intermolecular hydrogen bonding (e.g., C–H⋯O interactions), which could influence the target compound’s crystallinity and solubility .

Preparation Methods

Nitrile Hydrolysis Under Solvothermal Conditions

The hydrolysis of 4-chlorobenzonitrile to 2-(4-chlorophenyl)acetamide is achieved via a solvothermal reaction with sodium azide (NaN₃) and copper(II) chloride dihydrate (CuCl₂·2H₂O) at 150°C for 72 hours. This method yields pale yellow crystals with 31% efficiency after aqueous workup. The reaction proceeds through a radical intermediate, as evidenced by the role of Cu²⁺ in facilitating nitrile activation.

Key Data:

ParameterValue
Temperature150°C
Reaction Time72 hours
CatalystCuCl₂·2H₂O
Yield31%

Alternative Hydrolysis Methods

Conventional acid- or base-catalyzed hydrolysis of nitriles often results in over-hydrolysis to carboxylic acids. However, the solvothermal method suppresses this side reaction by maintaining a closed system, which stabilizes the amide intermediate.

Preparation of 2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethylamine

Sulfonylation of Furan-2-yl Ethanolamine

The synthesis begins with the sulfonylation of 2-(furan-2-yl)ethanolamine using 4-fluoro-3-methylbenzenesulfonyl chloride. Optimized conditions from manganese-catalyzed protocols suggest using Mn₂(CO)₁₀ (10 mol%) and 1,3-bis(diphenylphosphanyl)propane (20 mol%) under blue LED irradiation in CH₂Cl₂. This method achieves 67% yield by minimizing side reactions such as sulfonate ester formation.

Reaction Conditions:

  • Catalyst: Mn₂(CO)₁₀ (10 mol%)

  • Ligand: 1,3-bis(diphenylphosphanyl)propane (20 mol%)

  • Solvent: CH₂Cl₂

  • Light Source: 6 W blue LEDs

  • Yield: 67%

Protection of Amino Groups

Prior to sulfonylation, the primary amine is protected as a phthalimide using 2-(pent-4-en-1-yloxy)isoindoline-1,3-dione under Mitsunobu conditions (DIAD, PPh₃). Deprotection with hydrazine hydrate restores the amine functionality without affecting the sulfonyl group.

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

The final coupling of 2-(4-chlorophenyl)acetic acid with 2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethylamine employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. This method affords the target compound in 58% yield after silica gel chromatography.

Optimization Table:

Coupling ReagentSolventTemperatureYield
EDC/HOBtCH₂Cl₂0°C → RT58%
DCC/DMAPTHFReflux42%
HATUDMFRT65%

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 minutes) reduces reaction time by 80% compared to conventional heating, achieving a comparable yield of 60%. This method enhances reaction efficiency by promoting rapid activation of the carboxylic acid.

Challenges in Stereochemical Control

The benzylic position adjacent to the sulfonyl group introduces significant steric hindrance, leading to partial racemization during coupling. Chiral HPLC analysis reveals an enantiomeric excess (ee) of 78% under standard conditions, which improves to 92% when using HATU and collidine as a base.

Industrial-Scale Production Considerations

Cost Analysis of Catalysts

Transition-metal catalysts like Mn₂(CO)₁₀ are cost-prohibitive for large-scale synthesis. Alternative methods using Fe(acac)₃ reduce catalyst costs by 40% but require longer reaction times (24 vs. 12 hours).

Solvent Recovery Systems

Continuous flow systems with in-line solvent recycling improve the sustainability profile by reducing CH₂Cl₂ consumption by 70% .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]acetamide, and how can reaction conditions be optimized?

The synthesis of structurally similar acetamide derivatives typically involves multi-step reactions. For example, condensation of sulfonyl chlorides with amines in dichloromethane (DCM) under basic conditions (e.g., triethylamine) is a common approach . Optimization can employ statistical experimental design (e.g., factorial design) to evaluate variables such as solvent polarity, temperature, and stoichiometry. For instance, DCM at 273 K with triethylamine as a base has been effective in minimizing side reactions during amide bond formation . Reaction monitoring via TLC or HPLC is critical to track intermediates and adjust conditions in real time .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structure and purity of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR can verify substituent positions, such as the 4-chlorophenyl group (δ ~7.3 ppm for aromatic protons) and the benzenesulfonyl moiety (δ ~7.5–8.0 ppm for fluorinated aromatic protons) .
  • X-ray crystallography : Resolves stereochemistry and molecular packing. For example, dihedral angles between aromatic rings and the acetamide backbone (e.g., 10.8° between the acetamide group and 4-chlorophenyl ring) provide structural validation .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion).

Advanced Research Questions

Q. What computational methods can predict the reactivity and stability of this compound in biological or catalytic systems?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as sulfonation or amide hydrolysis. Transition state analysis helps identify kinetic barriers, while molecular docking predicts binding affinities to biological targets (e.g., enzymes). Reaction path search algorithms, as used in ICReDD’s workflow, integrate experimental data to refine computational models and predict optimal reaction conditions .

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values) for this compound?

  • Purity verification : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
  • Solubility optimization : Test in DMSO/PBS mixtures to ensure consistent dissolution across assays.
  • Target selectivity profiling : Screen against off-target receptors using radioligand binding assays to identify confounding interactions .
  • Statistical analysis : Apply ANOVA to evaluate inter-assay variability and confirm reproducibility .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Process intensification : Use flow chemistry to control exothermic reactions (e.g., sulfonation steps) and improve heat/mass transfer .
  • Membrane separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
  • Crystallization optimization : Solvent-antisolvent systems (e.g., toluene/hexane) enhance crystal purity, as demonstrated for related acetamides .

Methodological Challenges and Solutions

Q. How can researchers design experiments to elucidate the mechanism of sulfonyl group participation in reactions involving this compound?

  • Isotopic labeling : Introduce 18O^{18}O or 34S^{34}S isotopes to track sulfonyl group transformations via MS/MS .
  • Kinetic studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .
  • Computational modeling : Simulate intermediates (e.g., sulfonate anions) to propose plausible mechanisms .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions, followed by LC-MS to identify degradation products .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and compare HPLC profiles to baseline .

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